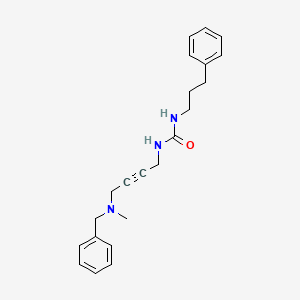
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(3-phenylpropyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(3-phenylpropyl)urea is a useful research compound. Its molecular formula is C22H27N3O and its molecular weight is 349.478. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(3-phenylpropyl)urea is a synthetic organic compound with a complex structure that includes a urea functional group, an alkynyl moiety, and aromatic components. Its molecular formula is C19H24N2O, with a molecular weight of approximately 300.41 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.
Structural Features
The compound features:
- Urea Functional Group : This group is known for its role in biological activity, particularly in enzyme inhibition.
- Alkynyl Moiety : The presence of the but-2-yn-1-yl chain can enhance lipophilicity and biological interactions.
- Aromatic Rings : These can participate in π-stacking interactions with biological targets.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study highlighted that derivatives of alkynyl ureas showed cytotoxic effects against various cancer cell lines, suggesting that the structural features of this compound may enhance its efficacy in targeting cancer cells.
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. Studies have shown that related compounds exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Enzyme Inhibition
One of the notable biological activities of this compound is its potential as an enzyme inhibitor. For instance, it has been suggested that it may inhibit urease activity, which is crucial for certain pathogenic bacteria. The inhibition studies indicate a promising percentage inhibition at varying concentrations, showcasing its potential therapeutic applications.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationships (SAR) of this compound is essential for optimizing its biological activity. Variations in substituents on the aromatic rings and the urea group can significantly affect potency and selectivity against specific biological targets. For example, introducing electron-withdrawing or electron-donating groups alters the electronic properties and binding affinity to target enzymes or receptors .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-(Benzyl(methyl)amino)but-2-yn-1-y)-3-(4-hydroxyphenyl)urea | Hydroxy group instead of methoxy | Hydroxy group may enhance solubility |
| 1-(4-(Benzyl(methyl)amino)but-2-yne)-3-(4-chlorophenyl)urea | Chlorine substituent | Chlorine may enhance biological interactions |
The unique combination of functional groups in 1-(4-(Benzyl(methyl)amino)but-2-yn-1-y)-3-(3-phenylpropyl)urea allows for diverse chemical reactivity and potential applications in drug development.
Study on Anticancer Properties
In a recent study, derivatives of alkynyl ureas were tested against various cancer cell lines. The results indicated that modifications to the urea group significantly impacted cytotoxicity. Compounds with electron-withdrawing groups exhibited increased activity compared to their electron-donating counterparts, suggesting a critical role for electronic effects in their mechanism of action.
Antimicrobial Efficacy Evaluation
Another investigation focused on the antimicrobial properties of similar compounds. The study revealed that certain derivatives showed effective inhibition against Bacillus subtilis and Escherichia coli, with percentage inhibitions reaching over 70% at higher concentrations. This highlights the potential for developing new antimicrobial agents based on this structural framework .
特性
IUPAC Name |
1-[4-[benzyl(methyl)amino]but-2-ynyl]-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c1-25(19-21-13-6-3-7-14-21)18-9-8-16-23-22(26)24-17-10-15-20-11-4-2-5-12-20/h2-7,11-14H,10,15-19H2,1H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJCJVPSYLRUQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#CCNC(=O)NCCCC1=CC=CC=C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














